molecular formula C12H12ClNO B13599591 4-(6-Chloro-1H-indol-3-YL)butan-2-one

4-(6-Chloro-1H-indol-3-YL)butan-2-one

Cat. No.: B13599591
M. Wt: 221.68 g/mol
InChI Key: UFKGBYROJGTBSW-UHFFFAOYSA-N
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Description

4-(6-Chloro-1H-indol-3-yl)butan-2-one is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a 1H-indole core strategically functionalized with a chlorine substituent at the 6-position and a 3-oxobutyl chain, making it a versatile scaffold for the synthesis of complex target molecules. The 6-chloro-1H-indole motif is a privileged structure in neuroscience, particularly in the development of novel therapies for Alzheimer's disease. Research indicates that this scaffold is a key component in potent Phosphodiesterase-9 (PDE9) inhibitors, which are emerging as promising targets for enhancing cognitive function and synaptic plasticity . Furthermore, the 6-chloroindole structure is utilized in the synthesis of multitarget-directed ligands (MTDLs) that simultaneously inhibit PDE9 and exert antioxidant activity, addressing multiple pathological pathways in neurodegenerative diseases . Beyond neuroscience, heterocyclic compounds derived from similar indole-butyl-hydrazide intermediates have demonstrated significant antibacterial and anticancer activities in preliminary biological evaluations, highlighting their potential in oncology research . As a building block, this ketone is amenable to further synthetic transformations, enabling researchers to explore a diverse chemical space. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-(6-chloro-1H-indol-3-yl)butan-2-one

InChI

InChI=1S/C12H12ClNO/c1-8(15)2-3-9-7-14-12-6-10(13)4-5-11(9)12/h4-7,14H,2-3H2,1H3

InChI Key

UFKGBYROJGTBSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CNC2=C1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of 6-Chloroindole with Butan-2-one Derivatives

One classical approach involves the electrophilic substitution of 6-chloroindole at the 3-position with a butan-2-one derivative or its activated equivalent.

  • Reaction Conditions: Acidic or basic catalysis is employed to facilitate the electrophilic substitution.
  • Catalysts: Lewis acids such as aluminum chloride or bases like sodium hydroxide can be used to activate the ketone for nucleophilic attack by the indole ring.
  • Typical Procedure: 6-chloroindole is reacted with a suitable butan-2-one derivative under reflux or controlled temperature conditions, often in an inert solvent such as dichloromethane or toluene.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate this compound with high purity.

Use of Organolithium Intermediates and Weinreb Amide Strategy

An advanced synthetic route involves lithiation of the 6-chloroindole followed by reaction with a Weinreb amide derivative of butan-2-one:

  • Step 1: Lithiation of the indole nitrogen or carbon adjacent to the chloro substituent using n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C).
  • Step 2: Addition of a Weinreb amide of butan-2-one to the lithiated intermediate, allowing selective ketone formation after quenching.
  • Step 3: Work-up and purification yield the target ketone with good regioselectivity and yield (~60% reported).

This method avoids side reactions such as over-addition to lactones or unstable acyl chlorides, providing a more controlled synthesis.

Bromination and Subsequent Functional Group Transformations

In some synthetic schemes, bromination of the indole ring is performed first to install a reactive handle at the 3-position, followed by substitution with butan-2-one derivatives:

  • Bromination: Using N-bromosuccinimide (NBS) or similar brominating agents to selectively brominate the 3-position of 6-chloroindole.
  • Substitution: The brominated intermediate undergoes nucleophilic substitution or palladium-catalyzed coupling with butan-2-one derivatives or equivalents.
  • Reduction or Oxidation: Depending on the intermediate, reduction (e.g., with lithium aluminum hydride) or oxidation steps may be required to finalize the ketone structure.

Alternative Approaches Using Protected Intermediates

To improve yields and selectivity, protected intermediates such as silyl-protected indoles or acetal derivatives of the ketone side chain are used:

  • Protection: Protecting groups stabilize reactive sites during multi-step synthesis.
  • Deprotection: Final deprotection under mild conditions yields the desired this compound.

This strategy minimizes side reactions and improves overall synthetic efficiency.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, Toluene, DMF Choice depends on reaction step
Temperature -78 °C to reflux (varies by step) Lithiation at low temp; coupling at RT or reflux
Catalysts Aluminum chloride, Sodium hydroxide, Pd/C Lewis acids for activation; Pd for coupling
Reaction Time 6–24 hours Longer times for certain coupling steps
Purification Methods Recrystallization, Column Chromatography Silica gel chromatography common

Summary Table of Synthetic Routes

Method Key Reagents/Intermediates Yield (%) Advantages Limitations
Direct electrophilic substitution 6-chloroindole + butan-2-one, Lewis acid catalyst 50–70 Simple, straightforward Possible side reactions, lower regioselectivity
Organolithium + Weinreb amide Lithiated 6-chloroindole + Weinreb amide ~60 High regioselectivity, good yield Requires low temperature and moisture control
Bromination + substitution 3-bromo-6-chloroindole + nucleophile 40–65 Versatile for further modifications Multi-step, potential for overreaction
Protected intermediates Silyl-protected indole, acetal ketone 55–75 Improved yields, fewer side products Additional steps for protection/deprotection

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-1H-indol-3-YL)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-(6-Chloro-1H-indol-3-YL)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1H-indol-3-YL)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Chloro-Substituted Indoles

  • 4-(7-Chloro-1H-indol-3-yl)butan-2-one (CAS 1018636-11-7) Molecular Formula: C₁₂H₁₂ClNO Molecular Weight: 221.68 g/mol LogP: 3.34 (indicative of moderate lipophilicity) Key Difference: Chlorine at the 7-position vs. 6-position. This positional isomerism may alter electronic effects on the indole ring, affecting binding affinity in biological systems .
  • 4-(4-Fluoro-1H-indol-3-yl)butan-2-one (CAS 1018591-74-6) Molecular Formula: C₁₂H₁₂FNO Molecular Weight: 205.23 g/mol Key Difference: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, though with reduced lipophilicity (LogP ~2.8 estimated) .

Substituent Variants

  • 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)

    • Molecular Formula : C₁₀H₁₂O₂
    • Molecular Weight : 164.20 g/mol
    • LogP : ~1.5 (lower than chloro-indole derivatives)
    • Application : Widely used as a fragrance component and insect attractant (e.g., in lures for pest control) .
  • 4-(3-Methyl-1H-indol-2-yl)butan-2-one (CAS 91956-44-4) Molecular Formula: C₁₃H₁₅NO Molecular Weight: 201.26 g/mol LogP: 2.99 Key Feature: Methyl substitution at the 3-position of indole may sterically hinder interactions in enzymatic systems compared to chloro derivatives .

Complex Derivatives

Physicochemical Properties Comparison

Property 4-(6-Cl-Indol-3-yl)butan-2-one (Hypothetical) 4-(7-Cl-Indol-3-yl)butan-2-one Raspberry Ketone
Molecular Formula C₁₂H₁₂ClNO (estimated) C₁₂H₁₂ClNO C₁₀H₁₂O₂
Molecular Weight (g/mol) ~221.68 221.68 164.20
LogP ~3.3 (predicted) 3.34 1.5
Bioactivity Potential Likely antimicrobial/antifungal Not reported Insect attractant

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(6-Chloro-1H-indol-3-YL)butan-2-one, and how can intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step transformations starting from indole derivatives. For example, 4-(1H-indol-3-yl)butanoic acid can be esterified to form ethyl esters, followed by hydrazide formation and cyclization to yield functionalized intermediates (e.g., oxadiazole-thiol derivatives) . Suzuki-Miyaura coupling, as demonstrated in chlorinated indole systems, may also facilitate aryl-aryl bond formation to introduce the 6-chloro substituent . Optimization involves adjusting reaction temperatures (40–80°C), pH (6–8), and catalysts (e.g., palladium-based catalysts for coupling reactions).

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and detect impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight and fragmentation patterns (e.g., ESI-MS at 135V collision energy) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as shown in structurally similar chlorinated indoles (mean σ(C–C) = 0.003 Å; R factor < 0.05) .
  • Chromatography : HPLC or TLC with UV detection monitors reaction progress and purity (>95% recommended for biological assays).

Q. How should researchers manage stability and degradation during experiments?

  • Methodological Answer : Degradation risks arise from temperature-sensitive organic matrices. Store the compound at –20°C under inert gas (N2_2/Ar) to prevent oxidation. For extended experiments, implement continuous cooling (4°C) to minimize thermal decomposition, as observed in wastewater studies . Pre-experiment stability assays (e.g., accelerated degradation tests at 40°C for 24 hours) can identify degradation products.

Advanced Research Questions

Q. How can contradictory spectroscopic or chromatographic data be resolved during synthesis?

  • Methodological Answer :

  • Multi-technique Validation : Cross-validate NMR and MS data with crystallographic results to resolve peak ambiguities (e.g., distinguishing regioisomers) .
  • Isotopic Labeling : Use deuterated analogs (e.g., 2^2H5_5-labeled derivatives) to trace reaction pathways and confirm intermediate structures .
  • Computational Modeling : Compare experimental IR/UV spectra with density functional theory (DFT)-predicted spectra to identify discrepancies caused by solvent effects or tautomerism.

Q. What strategies improve reaction yields in catalytic systems for this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium (e.g., Pd(PPh3_3)4_4), nickel, or copper catalysts for coupling reactions, optimizing ligand-metal ratios (e.g., 1:2 Pd:ligand) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates, while mixed solvents (e.g., THF/H2_2O) improve Suzuki reaction efficiency.
  • Additives : Use phase-transfer catalysts (e.g., TBAB) or bases (K2_2CO3_3) to stabilize reactive intermediates and reduce side reactions .

Q. How does the 6-chloro substituent influence the compound’s bioactivity compared to other halogenated analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare binding affinities of 6-chloro, 4-fluoro, and non-halogenated analogs against target enzymes/receptors (e.g., kinase inhibition assays).
  • Computational Docking : Perform molecular docking (AutoDock Vina) to evaluate how chloro-substituent size and electronegativity affect binding pocket interactions .
  • Metabolic Stability Assays : Assess hepatic microsomal stability (e.g., human liver microsomes) to determine if chloro groups enhance resistance to oxidative metabolism .

Q. What experimental designs address low reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Dose-Response Redundancy : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate, using positive/negative controls (e.g., known agonists/inhibitors).
  • Matrix Variability : Account for organic degradation by spiking fresh compound into assay buffers immediately before use .
  • Blinded Analysis : Implement blinded data collection/analysis to minimize observer bias, particularly in high-throughput screening.

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